molecular formula C7H13ClN4O B2535907 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide hydrochloride CAS No. 1573548-28-3

2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide hydrochloride

Cat. No.: B2535907
CAS No.: 1573548-28-3
M. Wt: 204.66
InChI Key: PFIITXBKDGJKOP-UHFFFAOYSA-N
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Description

2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide hydrochloride can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit key enzymes or receptors involved in the life cycle of pathogens, thereby exerting its antileishmanial and antimalarial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide hydrochloride include other pyrazole derivatives with comparable structures and pharmacological properties . Examples include:

  • Hydrazine-coupled pyrazoles
  • N-substituted pyrazoles
  • Cyanoacetamide derivatives

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological activities and reactivity profiles

Properties

IUPAC Name

2-amino-N-(2,5-dimethylpyrazol-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-5-3-6(11(2)10-5)9-7(12)4-8;/h3H,4,8H2,1-2H3,(H,9,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIITXBKDGJKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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